molecular formula C6H10N4 B13025953 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine

Cat. No.: B13025953
M. Wt: 138.17 g/mol
InChI Key: LAKBSQAKEVSHRP-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine is a heterocyclic compound that features a triazole ring fused to a cyclobutanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine typically involves the reaction of cyclobutanone with hydrazine to form cyclobutanone hydrazone. This intermediate is then reacted with an appropriate nitrile to form the triazole ring through a cyclization reaction . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other nitrogen-containing heterocycles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct structural and chemical properties. This uniqueness allows it to form different types of coordination complexes and exhibit diverse biological activities compared to other triazole derivatives.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutan-1-amine

InChI

InChI=1S/C6H10N4/c7-5-1-6(2-5)10-3-8-9-4-10/h3-6H,1-2,7H2

InChI Key

LAKBSQAKEVSHRP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N2C=NN=C2)N

Origin of Product

United States

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